molecular formula C6H3ClIN3S B13650505 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine

Cat. No.: B13650505
M. Wt: 311.53 g/mol
InChI Key: PWZDOLGAQUWZJZ-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of isothiazolopyridines This compound is characterized by the presence of both chlorine and iodine atoms attached to the isothiazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazolopyridine derivatives, such as:

Uniqueness

What sets 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine apart from its analogs is the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to unique interactions with molecular targets, making this compound particularly interesting for further study .

Properties

Molecular Formula

C6H3ClIN3S

Molecular Weight

311.53 g/mol

IUPAC Name

4-chloro-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H3ClIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11)

InChI Key

PWZDOLGAQUWZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=NS2)N)C(=N1)Cl)I

Origin of Product

United States

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